molecular formula C8H14 B087113 Spiro(2.5)octane CAS No. 185-65-9

Spiro(2.5)octane

Cat. No. B087113
CAS RN: 185-65-9
M. Wt: 110.2 g/mol
InChI Key: FOEYMRPOKBCNCR-UHFFFAOYSA-N
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Description

Spiro(2.5)octane is a chemical compound with the molecular formula C8H14 . It is also known by other names such as Spiro [2.5]octane and Spiro [2,5]octane . The molecular weight of Spiro(2.5)octane is 110.20 g/mol .


Synthesis Analysis

There have been several studies on the synthesis of Spiro(2.5)octane. For instance, an efficient one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones by employing para-quinone methides has been developed . Another study developed a general synthetic route to spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione that involves cyclization of the related acrylates and diethyl acetonedicarboxylate, followed by decarboxylation .


Molecular Structure Analysis

The molecular structure of Spiro(2.5)octane has been analyzed using various techniques. For instance, microwave experiments have been coupled with molecular mechanics calculations to obtain the gas-phase structure of 1-oxa-spiro[2.5]octane . The molecule is found to exist as a mixture of two chair conformational isomers .


Chemical Reactions Analysis

The chemical reactions involving Spiro(2.5)octane have been studied. For example, norcarane and spiro[2.5]octane yield different product distributions depending on whether they are oxidized via concerted, radical, or cationic mechanisms .


Physical And Chemical Properties Analysis

Spiro(2.5)octane has several physical and chemical properties. For instance, it has a molecular weight of 110.20 g/mol, a complexity of 82.2, and a covalently-bonded unit count of 1 . Other properties such as XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, and isotope atom count have also been computed .

Scientific Research Applications

  • Conformational Analysis : Studies like those by Boulebnane, Roussy, & Iratçabal (1988) and Boulebnane, Roussy, & Iratçabal (1987) have explored the conformational behavior of Spiro(2.5)octane derivatives in the gas phase, providing insights into their molecular structures and conformations.

  • Synthetic Applications : Research by Jin et al. (2015) demonstrated a synthetic route for Spiro(2.5)octane derivatives, showcasing its utility in organic synthesis. This approach is significant for constructing complex molecular frameworks efficiently.

  • Biochemical Studies : In a study by Auclair et al. (2002), Spiro(2.5)octane was used to investigate the mechanisms of hydrocarbon hydroxylation by cytochrome P450 enzymes. This has implications for understanding enzyme-catalyzed reactions in biochemistry.

  • Physical Chemistry Research : The work of Bischof et al. (1974) explored the photoelectron spectra of Spiro(2.5)octane and its derivatives, contributing to the understanding of π-orbital interactions in cyclic compounds.

  • Organic Reaction Mechanisms : Investigations like those by Prakash et al. (1987) and Tsuji, Moritani, & Nishida (1967) on Spiro(2.5)octyl cations and their rearrangements provide essential insights into the reactivity and stability of spiro compounds in organic chemistry.

  • Material Science : The research by Li et al. (2000) on polyimides incorporating Spiro(2.5)octane units contributes to the development of new materials with unique properties, such as solubility and thermal stability.

  • Liquid Crystal Technology : The study by Drushlyak et al. (2007) on 1-aryl-spiro[2,5]octan-4-ones explored their application in inducing helical structures in liquid crystals, highlighting the potential of Spiro(2.5)octane derivatives in advanced display technologies.

Safety And Hazards

When handling Spiro(2.5)octane, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

spiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-2-4-8(5-3-1)6-7-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEYMRPOKBCNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171692
Record name Spiro(2.5)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2.5]octane

CAS RN

185-65-9
Record name Spiro[2.5]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(2.5)octane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000185659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro(2.5)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
288
Citations
L Liu, C Zhao, L Li, L Guo, Y Che - RSC advances, 2015 - pubs.rsc.org
Pestalotriols A (1) and B (2), two new metabolites featuring a unique spiro[2.5]octane skeleton, were isolated from an endophytic fungus Pestalotiopsis fici. Their structures were …
Number of citations: 10 pubs.rsc.org
K Auclair, Z Hu, DM Little… - Journal of the …, 2002 - ACS Publications
Norcarane (1) and spiro[2.5]octane (2) yield different product distributions depending on whether they are oxidized via concerted, radical, or cationic mechanisms. For this reason, these …
Number of citations: 176 pubs.acs.org
X Jin, W Xu, J Yang, J Lu, Y Fu, L Xie, Q Zhu, W Dong - Tetrahedron letters, 2015 - Elsevier
A general synthetic route to spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione that involves cyclization of the related acrylates and diethyl acetonedicarboxylate, followed by …
Number of citations: 5 www.sciencedirect.com
H Boulebnane, G Roussy, RM Villamañan… - Journal of Molecular …, 1988 - Elsevier
This paper describes the results on the gas-phase molecular structure of 1-thia-spiro [2.5] octane probed by a combination of microwave experiments and molecular mechanics …
Number of citations: 7 www.sciencedirect.com
R Fajgar, J Pola - The Journal of Organic Chemistry, 1993 - ACS Publications
The laser heating of spiro [2. n] alkanes (= 2-5) and of their 1, 1, 2, 2-tetradeuterated isotopomers reveals dissimilar modes of their thermal decomposition. Spiropentane decomposes …
Number of citations: 19 pubs.acs.org
H Boulebnane, G Roussy, P Iratcabal - Journal of Molecular Structure, 1988 - Elsevier
Microwave experiments have been coupled with molecular mechanics calculations to obtain the gas-phase structure of 1-oxa-spiro [2.5] octane. The molecule is found to exist as a …
Number of citations: 6 www.sciencedirect.com
ER Buchman, DH Deutsch… - Journal of the American …, 1953 - ACS Publications
COCI reduction8 in the presence of Raney nickel and alkali. Good yields were obtained at each step. The second path to I employed a method7 for formation of the 4-carbon ring which …
Number of citations: 11 pubs.acs.org
H Boulebnane, G Roussy, P Iratçabal - Journal of Molecular Structure, 1987 - Elsevier
The gas-phase molecular structure of 6,6-dimethyl-1-oxa-spiro[2.5]octane has been investigated by joint analysis of the microwave spectrum and molecular mechanics calculations. …
Number of citations: 6 www.sciencedirect.com
PER KOLSAKER, GW LARSEN - Eur. J. Biochem, 1971 - actachemscand.org
Department of Chemistry, University of Oslo, Blindern-Oslo 3, Norway some of the interest in the field of in-version of cyclohexane rings has been focused on compounds having …
Number of citations: 2 actachemscand.org
P Singh, K Paul - Journal of heterocyclic chemistry, 2006 - Wiley Online Library
The single step reactions of N,N′‐ substituted/‐unsubstituted barbituric acids with various alkyl dihalides under phase transfer catalytic conditions using DMF‐K 2 CO 3 (base), …
Number of citations: 33 onlinelibrary.wiley.com

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